molecular formula C49H82O19 B132649 Oleanane, beta-D-galactopyranoside deriv. CAS No. 146519-04-2

Oleanane, beta-D-galactopyranoside deriv.

Cat. No. B132649
M. Wt: 975.2 g/mol
InChI Key: OZPOGANASPSVJC-UWJQEIADSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleanane, beta-D-galactopyranoside deriv. is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of Oleanane, beta-D-galactopyranoside deriv. is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Oleanane, beta-D-galactopyranoside deriv. has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Oleanane, beta-D-galactopyranoside deriv. in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, its availability is limited, and the synthesis process can be time-consuming and expensive. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on Oleanane, beta-D-galactopyranoside deriv. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a natural preservative in the food industry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, Oleanane, beta-D-galactopyranoside deriv. is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Oleanane, beta-D-galactopyranoside deriv. can be synthesized from the bark of various plant species, including the white willow tree. The bark is extracted using an organic solvent, and the compound is isolated using column chromatography. The purity of the compound can be verified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

Oleanane, beta-D-galactopyranoside deriv. has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative diseases.

properties

CAS RN

146519-04-2

Product Name

Oleanane, beta-D-galactopyranoside deriv.

Molecular Formula

C49H82O19

Molecular Weight

975.2 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(4R,4aR,6aR,6bS,8R,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C49H82O19/c1-22-31(55)38(67-41-36(60)34(58)32(56)26(18-50)64-41)39(68-42-37(61)35(59)33(57)27(19-51)65-42)43(63-22)66-30-10-11-45(4)28(46(30,5)20-52)9-12-47(6)40(45)25(62-8)15-23-24-16-44(2,3)13-14-49(24,21-53)29(54)17-48(23,47)7/h15,22,24-43,50-61H,9-14,16-21H2,1-8H3/t22-,24+,25-,26-,27-,28-,29-,30?,31+,32-,33-,34+,35+,36-,37-,38+,39-,40-,41+,42+,43+,45+,46+,47-,48-,49-/m1/s1

InChI Key

OZPOGANASPSVJC-UWJQEIADSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O

synonyms

(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(4R,4aR,6aR,6bS,8R,8aS,12aR,1 4S,14aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11, 11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropi cen-3-yl]oxy]-5-hydroxy-6-methyl-4-[(

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.